1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] is an organic compound characterized by its unique structure, which consists of two benzene rings linked by a propane-2,2-diyl bridge. Each benzene ring is substituted with ethoxyethoxy groups, enhancing its solubility and reactivity. The molecular formula for this compound is , and it has a molecular weight of approximately 372.5 g/mol . The compound is primarily used in research and industrial applications due to its distinctive chemical properties.
The synthesis of 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] typically involves the reaction of 4-(2-ethoxyethoxy)benzene with propane-2,2-diyl dichloride. This reaction is facilitated by a base such as sodium hydroxide under controlled conditions, often requiring heating to achieve complete conversion and high yield . The major products from these reactions can include various substituted derivatives, quinones, and hydroquinones depending on the specific reagents and conditions employed.
Research into the biological activity of 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] suggests potential interactions with various biomolecules. The ethoxyethoxy substituents may enhance its solubility in biological systems, which could facilitate its interaction with enzymes and receptors. Preliminary studies indicate that this compound may exhibit antioxidant properties and could influence cellular signaling pathways through redox reactions .
The primary method for synthesizing 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] involves:
For large-scale production, methods such as continuous flow reactors may be employed to maintain consistent reaction conditions. Catalysts and advanced purification techniques like distillation and crystallization are utilized to achieve high-purity products .
1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] finds several applications across different fields:
The interaction studies of 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] focus on its mechanism of action at the molecular level. It may interact with specific enzymes or receptors in biological systems, potentially influencing various biochemical pathways. The presence of ethoxyethoxy groups enhances its solubility in aqueous environments, facilitating these interactions .
Several compounds share structural similarities with 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Ethoxymethyl)phenol | C10H14O3 | Contains an ethoxymethyl group instead of a propane bridge |
| 1,1'-(Propane-2,2-diyl)bis{4-[4-methylphenyl)methoxy]benzene} | C31H32O2 | Features additional methyl substitution on the benzene ring |
| 4-[3-(Ethoxymethyl)-phenyl]phenol | C15H18O3 | Has a simpler structure without the propane bridge |
The uniqueness of 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] lies in its dual ethoxyethoxy substitution along with the propane bridge. This configuration not only enhances its solubility but also potentially increases its reactivity compared to similar compounds that lack these features .